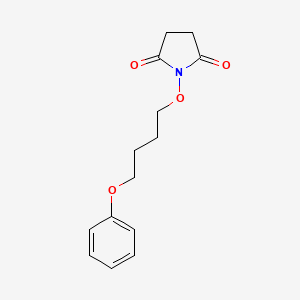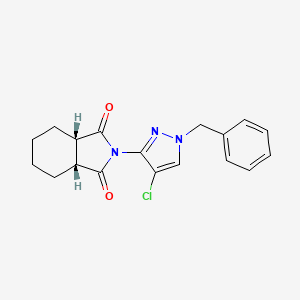![molecular formula C18H19N3O3S B4605165 N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4605165.png)
N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Vue d'ensemble
Description
N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a dimethyl group on a pyrazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the Pyrazole Ring: The next step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]-1-[4-(DIMETHYLAMINO)BENZYL]-N-(3-METHYL-2): This compound shares a similar benzyloxyphenyl structure but differs in the substitution pattern on the pyrazole ring.
N-[4-(BENZYLOXY)PHENYL]-3-METHYL-4-NITROBENZAMIDE: This compound has a similar benzyloxyphenyl group but includes a nitrobenzamide moiety.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(4-phenylmethoxyphenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-18(12-19-21(14)2)25(22,23)20-16-8-10-17(11-9-16)24-13-15-6-4-3-5-7-15/h3-12,20H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAVBNMCSNQCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4605092.png)
![5-(2-furyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4605099.png)
![2-[2-(4-Bromo-2,6-dimethylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4605107.png)
![4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4605109.png)
![N-(2-methoxy-5-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4605115.png)
![[1-(2-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4605138.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4605144.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4605146.png)
![N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4605166.png)
![3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid](/img/structure/B4605175.png)
![(E)-2-METHYL-3-PHENYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE](/img/structure/B4605177.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B4605186.png)
